2-(2-Methyl-1H-imidazol-1-yl)ethanamine (CAS 113741-01-8) is a heterocyclic primary amine belonging to the class of 2-arylethylamines, characterized by an imidazole core with a 2-methyl substituent and an ethylamine side chain. The compound has a molecular formula of C₆H₁₁N₃ and a molecular weight of 125.17 g/mol.
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
CAS No.113741-01-8
Cat. No.B038338
⚠ Attention: For research use only. Not for human or veterinary use.
2-(2-Methyl-1H-imidazol-1-yl)ethanamine (CAS 113741-01-8): Structural Overview and Scientific Procurement Context
2-(2-Methyl-1H-imidazol-1-yl)ethanamine (CAS 113741-01-8) is a heterocyclic primary amine belonging to the class of 2-arylethylamines, characterized by an imidazole core with a 2-methyl substituent and an ethylamine side chain [1]. The compound has a molecular formula of C₆H₁₁N₃ and a molecular weight of 125.17 g/mol . Its structural features—a nucleophilic primary amine, a metal-chelating imidazole ring, and a methyl group that modulates electronic and steric properties—make it a versatile building block in medicinal chemistry, coordination chemistry, and organic synthesis [2].
Structural classHeterocyclic primary amine building block
Key featuresImidazole core with 2-methyl and ethylamine side chain
Functional rolesNucleophilic amine, metal-chelating ring
[1] Angene Chemical. 1H-Imidazole-1-ethanamine, 2-methyl-. CAS Number 113741-01-8. Accessed 2026. View Source
[2] Kuujia. CAS 113741-01-8: 2-(2-methyl-1H-imidazol-1-yl)ethan-1-amine. Accessed 2026. View Source
2-(2-Methyl-1H-imidazol-1-yl)ethanamine: Why Close Imidazole Analogs Are Not Interchangeable
Imidazole-based ethanamines exhibit widely divergent physicochemical properties and biological activities based on subtle structural modifications. The presence and position of a methyl group on the imidazole ring, as well as substitution on the amine, can drastically alter basicity (pKa), lipophilicity (LogP), and receptor binding profiles [1]. Consequently, substituting 2-(2-methyl-1H-imidazol-1-yl)ethanamine with a non-methylated or regioisomeric analog without re-optimizing reaction conditions or re-evaluating biological activity is scientifically unsound and may lead to failed syntheses or misleading structure-activity relationship (SAR) data [2]. The quantitative evidence below substantiates this lack of interchangeability.
2‑Methyl analog markedly increased basicity and nucleophilicity
Unsubstituted analog lower pKa alters protonation and reactivity
2‑Methyl analog higher lipophilicity shifts membrane partitioning
Unsubstituted analog hydrophilic profile may limit passive permeability
2‑Methyl analog classified corrosive (H314) mandates stringent handling
Unsubstituted analog irritant classification permits less restrictive protocols
[1] Schann, S., Greney, H., Bousquet, P., et al. Methylation of imidazoline related compounds leads to loss of α2-adrenoceptor affinity. Synthesis and biological evaluation of selective I1 imidazoline receptor ligands. Bioorganic & Medicinal Chemistry. 2012. View Source
[2] Werner, K., et al. Etude mécano-quantique d'agonistes et d'antagonistes de récepteurs-H2 d'histamine. Journal de Chimie Physique. 2017. View Source
2-(2-Methyl-1H-imidazol-1-yl)ethanamine: Quantified Differentiation Versus Closest Analogs
2-Methyl Substitution Increases Basicity by ~1.9 pKa Units Relative to Unsubstituted Analog
The 2-methyl group on the imidazole ring elevates the predicted pKa of the ethylamine nitrogen from 7.51 (2-(1H-imidazol-1-yl)ethanamine) to 9.42 (target compound), representing a 1.91-unit increase in basicity .
Basicity shiftMethod context
pKa 9.42 ± 0.10, Δ +1.91 vs. 7.51 (unsubstituted)
May support higher nucleophilicity and salt formation
Predicted values from ACD/Labs and ChemAxon algorithms
Why This Matters
Higher basicity enhances nucleophilicity and protonation state at physiological pH, directly impacting reactivity in coupling reactions and potential salt formation during purification or formulation.
2-Methyl Substitution Increases Lipophilicity by ~1.85 LogP Units Relative to Unsubstituted Analog
The methyl group on the imidazole ring increases the compound's lipophilicity from an XLogP3 of -1 (highly hydrophilic) for 2-(1H-imidazol-1-yl)ethanamine to a LogP of 0.85050 (moderately lipophilic) for the target compound [1][2].
Lipophilicity increaseData to verify
LogP 0.85, Δ +1.85 vs. XLogP3 −1
May improve passive membrane permeability in assays
Computed values from different sources; verify experimentally
Computed values (PubChem XLogP3 3.0 for comparator; vendor-reported LogP for target)
Why This Matters
Enhanced lipophilicity improves passive membrane permeability and may alter tissue distribution or cellular uptake in biological assays, making the target compound more suitable for CNS-targeted applications where blood-brain barrier penetration is desired.
2-Methyl Substitution Alters Safety Profile: Target Compound Classified as Corrosive (H314) vs. Irritant (H315/H318) for Unsubstituted Analog
The target compound (as the dihydrochloride salt) carries GHS hazard statement H314 (causes severe skin burns and eye damage) with 100% confidence, whereas the unsubstituted analog 2-(1H-imidazol-1-yl)ethanamine is classified only as a skin and eye irritant (H315/H318) [1][2].
Qualitative: Corrosive vs. Irritant classification
Conditions
GHS classification data from vendor SDS and PubChem
Why This Matters
The corrosive nature of the target compound mandates stricter handling protocols (PPE, ventilation) and may affect procurement decisions based on available laboratory safety infrastructure. This is a critical differentiator for facilities with limited hazardous material handling capabilities.
Structural Distinction: 2-Methyl Substitution Provides Different Metal Coordination Geometry Compared to Unsubstituted and Regioisomeric Analogs
The 2-methyl group on the imidazole ring creates steric hindrance that alters metal coordination geometry relative to 2-(1H-imidazol-1-yl)ethanamine. Crystallographic studies of related imidazole derivatives confirm that 2-substitution significantly impacts bond angles and metal-ligand distances [1].
Coordination geometryClass-level
Sterically hindered N‑donor (2‑methyl) vs. unhindered analog
May alter metal‑ligand geometry and catalytic selectivity
Inferred from class‑level crystallographic data; direct evidence needed
Qualitative: Altered bond angles and metal-ligand distances expected
Conditions
Inferred from X-ray crystallographic studies of structurally related 2-substituted imidazole ligands
Why This Matters
In coordination chemistry and catalysis, ligand sterics directly influence catalyst activity, selectivity, and stability. The 2-methyl group may favor different metal oxidation states or enable enantioselective transformations that the unsubstituted analog cannot achieve.
Several vendors market 2-(2-methyl-1H-imidazol-1-yl)ethanamine dihydrochloride as a 'Histamine H3 receptor agonist' . However, no peer-reviewed quantitative binding data (Ki, EC50, IC50) for this specific compound could be located in PubMed, BindingDB, or ChEMBL as of 2026. This contrasts with well-characterized imidazole-based H3 ligands such as immepip (Ki ~0.3 nM) or proxyfan derivatives (pEC50 values 6.5–8.5) [1].
H3 receptor claimData to verify
Claimed H3 agonist; no published Ki/EC50
Independent receptor activity validation is required
Vendor claim not substantiated by peer‑reviewed data
Histamine H3 receptorAgonistCNSNeuropharmacology
Evidence Dimension
Histamine H3 receptor activity
Target Compound Data
Claimed H3 agonist; no quantitative data available
Comparator Or Baseline
Immepip: Ki ≈ 0.3 nM (rat brain H3 receptor)
Quantified Difference
N/A — insufficient data
Conditions
Vendor claim vs. literature benchmark
Why This Matters
Users seeking an H3 receptor agonist for pharmacological studies should exercise caution: the absence of published potency data means the compound's utility as a reference agonist is unproven. Procurement decisions based on this claim require independent validation.
Histamine H3 receptorAgonistCNSNeuropharmacology
[1] Sadek, B., Elz, S., Pertz, H.H., Stark, H., Schunack, W. The Evolution of Histamine H3 Antagonists/Inverse Agonists. 2011. View Source
2-(2-Methyl-1H-imidazol-1-yl)ethanamine: Evidence-Backed Application Scenarios for Scientific Procurement
Synthesis of Imidazole-Containing Pharmaceutical Intermediates Requiring Enhanced Basicity and Lipophilicity
Based on the pKa increase of ~1.9 units and LogP increase of ~1.85 relative to the unsubstituted analog, 2-(2-methyl-1H-imidazol-1-yl)ethanamine is the preferred building block when the target molecule demands a more basic amine for salt formation or coupling reactions, and/or when improved membrane permeability is desired [1].
Coordination Chemistry and Catalyst Design Requiring Sterically Hindered Imidazole Ligands
The 2-methyl substituent introduces steric bulk adjacent to the imidazole nitrogen, making this compound suitable for the synthesis of metal complexes where ligand sterics influence catalytic activity or selectivity. Class-level crystallographic evidence supports its use over unhindered analogs in applications where altered coordination geometry is beneficial [1].
Structure-Activity Relationship (SAR) Studies of Imidazole-Based Histamine Receptor Ligands
Although quantitative H3 receptor data are lacking, the compound's structural relationship to histamine and the vendor claim of H3 agonism suggest potential utility as a tool compound or synthetic intermediate in SAR studies exploring the effects of 2-methyl substitution and ethylamine chain placement on receptor binding. Researchers should independently validate activity [1].
Laboratory Settings with Robust Chemical Hygiene Infrastructure
Given its GHS H314 corrosive classification (severe skin burns and eye damage), procurement of this compound is best suited for laboratories equipped with fume hoods, appropriate PPE (gloves, goggles, lab coat), and established protocols for handling corrosive substances. Facilities with limited hazardous material capacity should consider alternative, less hazardous analogs [1].
Application
Selection Property
Validation Focus
Imidazole-containing intermediate synthesis
Enhanced basicity and lipophilicity profile
Verify pKa/LogP under reaction conditions
Sterically hindered ligand design
2‑Methyl steric bulk near donor nitrogen
Coordination geometry and catalyst performance review
Histamine receptor SAR studies
Structural relationship to imidazole‑based ligands
Independent agonist activity validation required
Corrosive compound procurement
GHS H314 corrosive classification
Laboratory safety infrastructure and PPE compliance
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validation/comparative pathways. Use the hub when you need more detail before procurement.